An In-depth Technical Guide to 2-(3-Bromophenyl)succinic acid
An In-depth Technical Guide to 2-(3-Bromophenyl)succinic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)succinic acid, a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. As a Senior Application Scientist, the aim of this document is to furnish researchers and drug development professionals with a detailed understanding of its synthesis, characterization, and potential applications, grounded in established chemical principles. Every protocol and piece of data presented herein is designed to be a self-validating system, ensuring technical accuracy and trustworthiness.
Table of Contents
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Chemical Identity and Properties
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Synthesis of 2-(3-Bromophenyl)succinic acid
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Reaction Principle: The Stobbe Condensation
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Detailed Synthesis Protocol
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Purification of the Final Product
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Characterization and Analytical Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Mass Spectrometry (MS)
-
-
Applications in Research and Development
-
Safety and Handling
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References
Chemical Identity and Properties
2-(3-Bromophenyl)succinic acid is an aromatic dicarboxylic acid that serves as a valuable building block in organic synthesis.[1] The presence of the bromophenyl group makes it a versatile intermediate for creating more complex molecules, particularly in the development of novel therapeutic agents.[1]
| Property | Value | Source |
| CAS Number | 69006-89-9 | [1][2] |
| Molecular Formula | C₁₀H₉BrO₄ | [1][2] |
| Molecular Weight | 273.08 g/mol | [1][2] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage | Store at 0-8 °C | [1] |
Synthesis of 2-(3-Bromophenyl)succinic acid
Reaction Principle: The Stobbe Condensation
The synthesis of 2-(3-Bromophenyl)succinic acid can be efficiently achieved via the Stobbe condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a succinic acid ester to form an alkylidene succinic acid or a related derivative.[3][4][5] The reaction typically utilizes a strong base, such as sodium ethoxide or potassium tert-butoxide, to deprotonate the α-carbon of the succinic ester, forming a stabilized enolate.[6] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 3-bromobenzaldehyde). A key feature of the Stobbe condensation is the formation of a γ-lactone intermediate, which subsequently undergoes ring-opening to yield the salt of the half-ester.[4][7] Subsequent acidification and hydrolysis yield the desired dicarboxylic acid.
Detailed Synthesis Protocol
This protocol is a representative procedure based on the principles of the Stobbe condensation.
Materials:
-
3-Bromobenzaldehyde
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Diethyl succinate
-
Potassium tert-butoxide
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Tert-butanol, anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (concentrated and dilute)
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Sodium hydroxide
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Diethyl ether
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Magnesium sulfate, anhydrous
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add a mixture of 3-bromobenzaldehyde (1.0 equivalent) and diethyl succinate (1.2 equivalents) dissolved in anhydrous toluene dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde and other non-polar impurities.
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Acidification: Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 1-2. This will precipitate the crude alkylidene succinic acid half-ester.
-
Isolation of Half-Ester: Collect the precipitate by vacuum filtration and wash with cold water.
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Hydrolysis: Suspend the crude half-ester in a 10% aqueous sodium hydroxide solution and heat to reflux for 4-6 hours to hydrolyze the ester group.
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Final Acidification: Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the final product, 2-(3-Bromophenyl)succinic acid.
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Drying: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 60-70 °C.
Purification of the Final Product
The crude 2-(3-Bromophenyl)succinic acid can be purified by recrystallization. Water is a suitable solvent for this purpose, as succinic acid and its derivatives have higher solubility in hot water and lower solubility in cold water.[8]
Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of hot water.
-
If colored impurities are present, add a small amount of activated carbon and heat for a short period.[8]
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Characterization and Analytical Data
The structure and purity of the synthesized 2-(3-Bromophenyl)succinic acid can be confirmed by various spectroscopic methods. The following data are representative and based on the analysis of structurally similar compounds like phenylsuccinic acid.[2][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (500 MHz, DMSO-d₆):
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δ 12.5-13.0 (br s, 2H): Two broad singlets corresponding to the two carboxylic acid protons.
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δ 7.2-7.6 (m, 4H): A multiplet representing the four aromatic protons of the 3-bromophenyl group.
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δ 4.0-4.2 (t, J = 7.5 Hz, 1H): A triplet for the methine proton adjacent to the aromatic ring.
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δ 2.8-3.0 (m, 2H): A multiplet for the two methylene protons.
-
-
¹³C NMR (125 MHz, DMSO-d₆):
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δ 173-175 (2C): Two signals for the carboxylic acid carbons.
-
δ 140-142 (1C): The aromatic carbon attached to the succinic acid moiety.
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δ 120-135 (5C): Signals for the remaining five aromatic carbons, including the carbon attached to the bromine atom.
-
δ 45-48 (1C): The methine carbon.
-
δ 35-38 (1C): The methylene carbon.
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretching of the carboxylic acid dimer |
| 1700-1720 (strong) | C=O stretching of the carboxylic acid |
| 1400-1450 & 920-950 | O-H bending of the carboxylic acid |
| 1550-1600 | C=C stretching of the aromatic ring |
| 1000-1100 | C-Br stretching |
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity.[1]
-
Molecular Ion (M⁺): m/z 272 and 274.
-
Key Fragments:
-
Loss of H₂O: m/z 254, 256.
-
Loss of COOH: m/z 227, 229.
-
Loss of Br: m/z 193.
-
Cleavage of the succinic acid chain can lead to various other smaller fragments.
-
Applications in Research and Development
2-(3-Bromophenyl)succinic acid is a versatile intermediate with significant applications in several fields:
-
Pharmaceutical Development: It serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly anti-inflammatory and anticancer drugs.[1] The succinic acid moiety can improve the pharmacokinetic properties of a drug, such as solubility and bioavailability.[7]
-
Organic Synthesis: The presence of two carboxylic acid groups and a bromo-functionalized aromatic ring allows for a wide range of chemical modifications, making it a valuable precursor for more complex molecules.
-
Materials Science: It is used in the formulation of specialty polymers and resins, contributing to the development of materials with enhanced properties.[1]
Safety and Handling
-
Hazard Identification: May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place.[1]
References
- Banerjee, A. K., et al. (2022). Stobbe Condensation. Organic & Medicinal Chem IJ, 11(4): 555818.
-
Wikipedia. Stobbe condensation. [Link]
-
CP Lab Safety. 2-(3-Bromophenyl)succinic acid, 98% Purity, C10H9BrO4, 10 grams. [Link]
-
PubChem. Phenylsuccinic acid. [Link]
-
Unacademy. About Stobbe Reaction and Its Mechanism. [Link]
-
Talent Chemical. What are the pharmaceutical applications of succinic acid? [Link]
-
Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction. [Link]
-
Talent Chemical. How to purify succinic acid obtained from synthesis? [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Stobbe condensation - Wikipedia [en.wikipedia.org]
- 5. All about Stobbe reaction [unacademy.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. drhnsp.org [drhnsp.org]
- 8. talentchemicals.com [talentchemicals.com]
- 9. DL-Phenylsuccinic acid(635-51-8) 1H NMR [m.chemicalbook.com]
